molecular formula C12H7BrN2S2 B382996 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 379241-58-4

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No. B382996
CAS RN: 379241-58-4
M. Wt: 323.2g/mol
InChI Key: YHAFHQXSBPFUKB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the empirical formula C12H7BrN2S2 and a molecular weight of 323.23 . It is a solid substance .


Physical And Chemical Properties Analysis

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a solid substance . Its empirical formula is C12H7BrN2S2 and it has a molecular weight of 323.23 .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives, including “5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and metastasis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

Apoptosis Induction

Compound 18, a derivative of thieno[2,3-d]pyrimidine, was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulated apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, compound 18 significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Computational Drug Design

Thieno[2,3-d]pyrimidine derivatives have been used in computational drug design . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . Bi-dimensional projection analysis confirmed the proper binding of the VEGFR-2- 18 complex .

Central Nervous System Agents

Fused pyridine ring systems, including pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, have been reported to be used as central nervous system agents .

Prophylaxis and Therapy of Cerebral Ischemia

Pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were reported to be used for the prophylaxis and therapy of cerebral ischemia .

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of novel benzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed as novel potent HIV-1 NNRTIs .

Antimalarial Agents

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds may serve as models for the development of antimalarial agents .

In Silico ADME Profiling

In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect . This indicates that thieno[2,3-d]pyrimidine derivatives may have potential for drug development .

properties

IUPAC Name

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFHQXSBPFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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